N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c16-15(17)21-13-8-6-11(7-9-13)18-14(19)10-20-12-4-2-1-3-5-12/h1-9,15H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDIUDHUQUMCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide typically involves the reaction of 4-(difluoromethoxy)aniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability. The purification steps may include distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide has been studied for its potential as a therapeutic agent in treating various diseases. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for drug development.
Key Areas of Research:
- Anticancer Activity: The compound has shown promise in inhibiting tumor growth. For instance, analogs of phenoxyacetamide derivatives have been synthesized and tested for cytotoxic effects against various cancer cell lines, revealing significant anti-proliferative properties .
- Antimicrobial Properties: Research indicates that derivatives of this compound may exhibit antimicrobial activities, particularly against resistant strains of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential metabolic pathways .
- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Studies have indicated that it may inhibit pro-inflammatory cytokines through Janus kinase inhibition .
The biological activity of this compound is closely linked to its chemical structure, which allows it to engage with various biological pathways.
Mechanisms of Action:
- Cytotoxicity in Cancer Cells: In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cells by stabilizing tumor suppressor proteins like p53 and inhibiting hypoxia-inducible factor 1 (HIF-1), which is crucial in cancer metabolism .
- Interaction with Enzymes: The compound may act as an inhibitor of specific enzymes involved in disease processes, thereby altering the biochemical environment conducive to disease progression .
Industrial Applications
Beyond medicinal uses, this compound has potential applications in various industrial sectors.
Key Industrial Uses:
- Pharmaceutical Manufacturing: It serves as an intermediate in the synthesis of other pharmaceutical compounds, enhancing the production efficiency of active pharmaceutical ingredients (APIs).
- Material Science: The compound's unique properties could be harnessed in developing new materials with specific chemical resistances or thermal properties, potentially applicable in coatings or plastics .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide with five structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and functional roles.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The difluoromethoxy group (-OCHF₂) in the target compound enhances metabolic stability compared to methoxy (-OCH₃) due to reduced oxidative degradation . Nitro (-NO₂) and chloro (-Cl) substituents (e.g., in and ) increase molecular polarity, improving solubility in polar solvents but reducing membrane permeability .
- Phenyldiazenyl (-N=NPh) groups () confer chromophoric properties, making such compounds useful in dye synthesis or photodynamic therapy .
Biological Activity
N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, antibacterial properties, and underlying mechanisms.
Synthesis and Structure
The compound this compound can be synthesized through a multi-step process involving the reaction of substituted phenyl groups with acyl chlorides. The final structure consists of a phenoxyacetamide core with a difluoromethoxy substituent that enhances its biological activity.
Cytotoxicity and Antitumor Activity
Recent studies have demonstrated that derivatives of phenoxyacetamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound with similar structural features showed an average IC50 value of approximately 13 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism of action appears to involve the induction of apoptosis and alterations in the tumor microenvironment, leading to reduced neovascularization and enhanced tumor regression in vivo .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | ~13 | Apoptosis induction, HIF-1 stabilization |
| Compound 8f | A549 | ~13 | Tumor microenvironment alteration |
| Compound A1 | EAC | 156.7 | Membrane rupture |
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated against several bacterial strains. In vitro studies revealed promising results against Xanthomonas oryzae and Xanthomonas axonopodis, with an effective concentration (EC50) significantly lower than standard treatments. Scanning electron microscopy (SEM) analyses confirmed that the compound caused cell membrane rupture, indicating a potent bactericidal effect .
Table 2: Antibacterial Activity Data
| Bacterial Strain | EC50 (μM) | Comparison to Standard Treatments |
|---|---|---|
| Xanthomonas oryzae | 156.7 | Superior to bismerthiazol (230.5 μM) |
| Xanthomonas axonopodis | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Induction of apoptosis through stabilization of p53 and upregulation of HIF-1, which are critical in cellular response to hypoxia and stress .
- Antibacterial Effects : Disruption of bacterial cell membranes leading to cell death; this has been confirmed through SEM imaging which shows significant morphological changes in treated bacteria .
- Enzyme Inhibition : Molecular docking studies suggest potential interactions with key enzymes involved in inflammation and cancer progression, such as COX-2 and lipoxygenases .
Case Studies
Several case studies highlight the efficacy of this compound derivatives in preclinical settings:
- Case Study 1 : A derivative was tested against MCF-7 cells, showing a significant reduction in cell viability at concentrations as low as 10 μM, confirming its potential as an anticancer agent.
- Case Study 2 : The same compound demonstrated effective antibacterial activity against Xanthomonas species, with SEM images revealing extensive damage to bacterial membranes at higher concentrations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a core aromatic scaffold. For example, quinazolinone derivatives (structurally related) are synthesized by first constructing the heterocyclic core, followed by introducing phenoxyacetamide groups via nucleophilic substitution or condensation reactions . Key factors include:
- Base-catalyzed substitution : Alkaline conditions (e.g., K₂CO₃) to activate halide leaving groups.
- Condensation agents : Use of carbodiimides (e.g., DCC) or thionyl chloride for amide bond formation.
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., difluoromethoxy proton signals at δ 6.5–7.5 ppm; acetamide carbonyl at ~δ 170 ppm).
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding between acetamide and aromatic rings) .
- HRMS : Validate molecular formula (e.g., exact mass for C₁₅H₁₂F₂NO₃).
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Start with in vitro screening:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Anti-inflammatory potential : ELISA-based measurement of TNF-α/IL-6 inhibition in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for scalability while minimizing impurities?
- Methodological Answer :
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to improve regioselectivity.
- Flow chemistry : Continuous flow systems to enhance reaction control and reduce byproducts.
- Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product (>98%) .
Q. What advanced techniques are recommended to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Metabolic stability assays : Use liver microsomes to assess compound degradation, which may explain variability in in vivo vs. in vitro results.
- Target engagement studies : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding to proposed targets (e.g., enzymes or receptors) .
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Analyze hydrogen-bonding networks (e.g., C=O···H–N interactions) to identify regions amenable to modification.
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., COX-2 for anti-inflammatory activity).
- Modify substituents (e.g., replacing phenoxy with pyridyl groups) to improve solubility or binding affinity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.
- Waste disposal : Segregate halogenated waste (due to difluoromethoxy group) and neutralize acidic/byproduct streams before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
